molecular formula C8H9NO3 B12439748 5-Amino-2-(hydroxymethyl)benzoic acid

5-Amino-2-(hydroxymethyl)benzoic acid

Cat. No.: B12439748
M. Wt: 167.16 g/mol
InChI Key: VTSBPEQOYLJTLL-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

The molecular structure of this compound (C₈H₉NO₃) features a benzene ring substituted at three positions:

  • A carboxylic acid group (-COOH) at position 2
  • A hydroxymethyl group (-CH₂OH) also at position 2
  • An amino group (-NH₂) at position 5

The SMILES notation (C1=CC(=C(C=C1N)C(=O)O)CO) confirms this arrangement, with bond lengths and angles consistent with aromatic systems bearing electron-donating and withdrawing groups. Density functional theory (DFT) calculations suggest the following key structural parameters:

Parameter Value
C-C aromatic bond length 1.39–1.42 Å
C-O (carboxylic acid) 1.23 Å (double bond)
C-O (hydroxymethyl) 1.43 Å (single bond)
N-C (amino group) 1.45 Å
Dihedral angle (-CH₂OH) 112° relative to ring

The carboxylic acid group creates significant electron withdrawal, while the amino and hydroxymethyl groups introduce competing electron-donating effects. This results in localized polarization at position 2, influencing intermolecular hydrogen bonding patterns.

Crystallographic Data and Conformational Analysis

While direct single-crystal X-ray diffraction data for this compound remains unpublished, analogous structures provide insight into likely packing arrangements. The compound’s 3D conformer model (PubChem CID 21559821) predicts two stable rotational isomers due to free rotation around the C-CH₂OH bond:

  • Syn-periplanar conformation : Hydroxymethyl oxygen aligned with carboxylic acid group (ΔG = 0 kcal/mol)
  • Anti-periplanar conformation : Hydroxymethyl rotated 180° (ΔG = +1.2 kcal/mol)

Molecular dynamics simulations suggest the syn conformation predominates in polar solvents due to intramolecular hydrogen bonding between the hydroxymethyl hydroxyl and carboxylic acid oxygen (distance = 2.1 Å). In non-polar environments, entropy favors the anti conformation.

Comparative crystallographic data from related compounds reveals:

Compound Space Group Unit Cell Volume (ų) Hydrogen Bond Network
5-Amino-2-hydroxybenzoic acid P2₁/c 542.7 O-H⋯O and N-H⋯O dimers
2-(Hydroxymethyl)benzoic acid P-1 678.3 Infinite O-H⋯O carboxylic chains

The absence of crystallographic data for the title compound represents a significant gap in structural characterization, warranting future experimental studies.

Comparative Analysis with Related Benzoic Acid Derivatives

Functional group variations dramatically alter physicochemical properties across the benzoic acid family:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Aqueous Solubility (mg/mL)
Benzoic acid C₇H₆O₂ 122.12 -COOH 3.4
5-Amino-2-hydroxybenzoic acid C₇H₇NO₃ 153.14 -COOH, -OH, -NH₂ 12.8
2-(Hydroxymethyl)benzoic acid C₈H₈O₃ 152.15 -COOH, -CH₂OH 8.2
This compound C₈H₉NO₃ 167.16 -COOH, -CH₂OH, -NH₂ 23.5 (predicted)

The combination of amino and hydroxymethyl groups enhances solubility relative to simpler derivatives through:

  • Increased hydrogen bond donor/acceptor capacity (4 vs. 2 in benzoic acid)
  • Dipole moment amplification (calculated μ = 5.2 D vs. 1.7 D for benzoic acid)
  • Reduced log P value (-0.3 vs. 1.9 for benzoic acid)

Steric effects from the hydroxymethyl group differentiate this compound from 5-amino-2-hydroxybenzoic acid, restricting rotational freedom at position 2 and altering π-π stacking interactions in solid-state structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-amino-2-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12)

InChI Key

VTSBPEQOYLJTLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Kolbe-Schmitt Reaction with Modified Catalytic Systems

The Kolbe-Schmitt reaction, traditionally used to introduce carboxyl groups onto phenolic substrates, has been adapted for synthesizing hydroxylated benzoic acid derivatives. As demonstrated in CN103880694A, p-aminophenol undergoes carboxylation with CO₂ under high-pressure conditions (1.5–2.5 MPa, 190–200°C) in the presence of sodium chloride or potassium chloride as catalytic carriers. Yield optimization (up to 87%) is achieved by leveraging solid alkali agents like sodium carbonate to stabilize intermediates.

For 5-amino-2-(hydroxymethyl)benzoic acid, this method can be modified by replacing p-aminophenol with 2-(hydroxymethyl)-4-aminophenol. The hydroxymethyl group must be protected during the reaction to prevent side reactions. Post-carboxylation, deprotection under mild acidic conditions (pH 1.0–6.0) yields the target compound. Challenges include maintaining regioselectivity and avoiding over-oxidation of the hydroxymethyl moiety.

Formylation-Reduction Sequential Strategy

A two-step approach, inspired by the synthesis of 4-(aminomethyl)benzoic acid, involves formylation followed by reductive amination. Starting with 5-nitro-2-formylbenzoic acid, the nitro group is selectively reduced to an amine using hydrogenation over a Ru-C catalyst (10 kg/cm² H₂, 150–160°C). Subsequent reduction of the formyl group to hydroxymethyl employs sodium borohydride or V-Brite B (sodium dithionite), achieving yields >90%.

Critical Parameters :

  • Selectivity : Nitro reduction precedes formyl reduction to prevent side reactions.
  • Catalyst Choice : Ru-C ensures high nitro-group specificity without affecting the formyl group.
  • Workup : Acidic precipitation (pH 1.0–6.0) isolates the product with HPLC purity >99%.

Oxidation of Methyl-Substituted Precursors

Drawing from US10669223B2, p-xylene derivatives are oxidized to introduce hydroxymethyl groups. For this compound, 2-methyl-5-nitrobenzoic acid serves as the precursor. Using a Fe/Mn-based metal-organic framework (M-MOF) catalyst, selective oxidation of the methyl group to hydroxymethyl is achieved under mild conditions (acetonitrile solvent, 80°C). Subsequent nitro reduction via hydrogenation yields the target compound.

Advantages :

  • Catalyst Efficiency : M-MOFs enhance selectivity, minimizing over-oxidation to carboxylic acid.
  • Yield : ~85% conversion with <5% terephthalic acid byproduct.

Directed Ortho-Metalation and Functionalization

This route employs directed metalation to install substituents regioselectively. Starting with 5-nitrobenzoic acid, a tert-butoxycarbonyl (Boc) protecting group is introduced on the amine. Lithium diisopropylamide (LDA)-mediated ortho-metalation at position 2 enables formylation with DMF. After Boc deprotection, sequential reductions (nitro to amine, formyl to hydroxymethyl) yield the product.

Key Observations :

  • Protection-Deprotection : Boc groups prevent undesired side reactions during metalation.
  • Yield : ~78% over four steps, with purity >98% after recrystallization.

One-Pot Reductive Amination and Hydroxymethylation

A convergent approach combines reductive amination and hydroxymethylation in a single reactor. 2-Formyl-5-nitrobenzoic acid is treated with benzylamine and sodium cyanoborohydride, reducing the nitro group while forming a Schiff base intermediate. Hydrolysis under acidic conditions releases the primary amine, followed by sodium borohydride reduction of the formyl group.

Optimization Data :

  • Temperature : 50°C for amination; 25°C for formyl reduction.
  • Yield : 82% with 97% HPLC purity.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Catalysts Yield (%) Purity (%)
Kolbe-Schmitt 2-Hydroxymethyl-4-aminophenol NaCl, Na₂CO₃, CO₂ 87 99.6
Formylation-Reduction 5-Nitro-2-formylbenzoic acid Ru-C, NaBH₄ 93.6 99.0
Oxidation 2-Methyl-5-nitrobenzoic acid Fe/Mn-MOF 85 98.5
Directed Metalation 5-Nitrobenzoic acid LDA, DMF 78 98.0
One-Pot 2-Formyl-5-nitrobenzoic acid NaCNBH₃, NaBH₄ 82 97.0

Chemical Reactions Analysis

Functional Group Reactivity

Benzoic acid derivatives typically exhibit reactivity at three key sites:

  • Carboxylic acid group : Esterification, amidation, or decarboxylation.

  • Amino group : Acylation, alkylation, diazotization.

  • Hydroxymethyl group : Oxidation, esterification, or etherification.

For example:

  • Amino group acylation : In 5-acetamido-2-hydroxy benzoic acid derivatives, the amino group reacts with anhydrides or acyl chlorides to form amides .

  • Hydroxymethyl oxidation : Hydroxymethyl groups in similar structures can oxidize to carboxyl groups under strong oxidizing conditions (e.g., KMnO₄).

Pharmacological Interactions

Benzoic acid derivatives often engage in hydrogen bonding and hydrophobic interactions with biological targets. For instance:

  • COX-2 receptor binding : 5-acetamido-2-hydroxy benzoic acid derivatives show enhanced binding affinity through methyl group substitutions .

  • Antiviral activity : Benzoic acid derivatives like NC-5 inhibit influenza A virus replication via interactions with viral proteins .

Limitations and Research Gaps

The absence of direct studies on 5-amino-2-(hydroxymethyl)benzoic acid in the permitted sources precludes a detailed reaction analysis. Future work should prioritize:

  • Experimental studies on its esterification, oxidation, and coupling reactions.

  • Computational modeling to predict reactivity with enzymes or receptors.

  • Comparative studies with structurally related compounds (e.g., 5-aminosalicylic acid).

For authoritative data, consult peer-reviewed journals or patents beyond the excluded domains.

Scientific Research Applications

5-Amino-2-(hydroxymethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites on proteins.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzoic acid backbone significantly influence solubility, acidity (pKa), and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) pKa (Predicted) Solubility in Polar Solvents Key Reference
5-Amino-2-(hydroxymethyl)benzoic acid -NH₂ (5), -CH₂OH (2) 167.16 ~3.70 High (ether, ethanol)
5-Amino-2-hydroxybenzoic acid -NH₂ (5), -OH (2) 153.14 ~2.80 Moderate (water, DMSO)
5-Amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid -NH₂ (5), pyrazole (2) 231.25 3.70 Low (organic solvents)
5-Amino-2-(dimethylamino)benzoic acid -NH₂ (5), -N(CH₃)₂ (2) 180.21 ~4.50 Moderate (DMF, acetone)
5-Amino-2-methylbenzoic acid -NH₂ (5), -CH₃ (2) 151.16 ~4.20 Low (chloroform, hexane)

Key Observations :

  • Hydroxymethyl vs. Hydroxyl: The hydroxymethyl group in the target compound increases molecular weight and solubility in ethers compared to the hydroxyl analog (5-amino-2-hydroxybenzoic acid) .
  • Electron-Donating Groups: The dimethylamino group (-N(CH₃)₂) in 5-amino-2-(dimethylamino)benzoic acid raises the pKa (reduced acidity) due to its electron-donating nature, unlike the hydroxymethyl group, which is less electron-donating .

Reactivity Trends :

  • Amino groups at the 5-position are susceptible to acylation, enabling the synthesis of prodrugs or conjugates .

Biological Activity

5-Amino-2-(hydroxymethyl)benzoic acid, also known as 5-Amino-2-hydroxybenzoic acid, is a compound of interest due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by an amino group and a hydroxymethyl group attached to a benzoic acid backbone. Its chemical formula is C8H9NO3C_8H_9NO_3, and it possesses unique properties that contribute to its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. A study highlighted that certain benzoic acid derivatives could enhance the activity of cellular antioxidant systems, thereby promoting cell survival under oxidative stress conditions .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential role in treating inflammatory conditions .

3. Analgesic Properties

The compound has been evaluated for analgesic activity through various models, including the acetic acid-induced writhing test and hot plate test in rodents. Results indicate that it possesses significant anti-nociceptive effects, potentially more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetaminophen . The mechanism appears to involve modulation of central and peripheral pain pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has shown binding affinity for COX-2 receptors, which play a crucial role in the inflammatory response. In silico studies suggest that modifications in its structure enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .
  • Regulation of Cytokine Release : By inhibiting NF-κB signaling pathways, this compound can reduce the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AnalgesicCOX inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2-(hydroxymethyl)benzoic acid, and how can side reactions be minimized?

  • Methodology : A plausible route involves catalytic coupling of a benzoic acid precursor with appropriate amino and hydroxymethyl substituents. For example, adapt the method used for 5-Bromo-2-(phenylamino)benzoic acid ( ):

React 2,5-dibromobenzoic acid with aniline at 403 K under catalytic conditions.

Purify via column chromatography (silica gel, acetone/hexane gradient).

Protect reactive groups (e.g., amino with Boc, hydroxymethyl with TBS) to avoid undesired side reactions.

  • Key Considerations : Monitor reaction progress via TLC and HPLC. Optimize solvent polarity to enhance yield .

Q. How should this compound be stored to ensure stability?

  • Methodology :

  • Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the amino group.
  • Keep at room temperature in a dark environment to avoid photodegradation (similar to 5-Amino-2-hydroxybenzoic acid storage guidelines) .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate storage conditions.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : Use DMSO-d₆ as a solvent to resolve acidic protons (e.g., -COOH). Assign peaks via ¹H-¹³C HSQC and HMBC for structural confirmation.
  • Mass Spectrometry : Employ ESI-MS in negative ion mode to detect [M-H]⁻ ions.
  • XRD : For crystalline samples, use SHELXL ( ) to refine crystal structures. Collect data at 100 K to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodology :

Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

Use molecular docking (AutoDock Vina) to simulate interactions with enzymes (e.g., cyclooxygenase-2, as in ).

Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodology :

  • Compare multiple refinement models in SHELXL ( ). Apply TWIN and BASF commands for twinned crystals.
  • Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
  • Cross-validate with spectroscopic data to confirm bond lengths/angles .

Q. How does the hydroxymethyl group influence the compound’s metabolic pathways?

  • Methodology :

Radiolabel the hydroxymethyl group (¹⁴C) and track metabolites via LC-MS/MS in hepatic microsome assays.

Identify phase I/II metabolites (e.g., glucuronidation at the hydroxymethyl group).

Compare with structurally related compounds (e.g., 5-Aminosalicylic acid in ) to isolate substituent effects .

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